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molecular formula C17H25ClO B1595267 4-Decylbenzoyl chloride CAS No. 54256-43-8

4-Decylbenzoyl chloride

Cat. No. B1595267
M. Wt: 280.8 g/mol
InChI Key: HEWLDHSFOQXCSI-UHFFFAOYSA-N
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Patent
US05371284

Procedure details

Rosenmund Reduction--Hydrogenate a mixture of 4-(n-decyl)benzoyl chloride (28 g., 0.1 mol), 10% palladium on carbon (2 g.), 2,6-lutidine (10.9 g., dried over KOH and distilled), and tetrahydrofuran (THF) (300 ml., distilled from LiAlH4) in a Paar apparatus for 30 min. at 25° C. under an H2 atmosphere (62 psi). Filter the resulting mixture and collect the catalyst. Wash the catalyst with THF. Evaporate the filtrate and partition the residue between diethyl ether and H2O. Wash the combined organic solutions with aqueous HCl (0.1N) and NaHCO3 (0.1N) solutions. Evaporate the solvent from the dried organic solution to give a liquid. Distill the liquid to give 4-(n-decyl)benzaldehyde (19 g. 77% yield, b.p. 152°-156° C. at 0.3 mm).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].N1C(C)=CC=CC=1C>[Pd].O1CCCC1>[CH2:1]([C:11]1[CH:12]=[CH:13][C:14]([CH:15]=[O:16])=[CH:18][CH:19]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(CCCCCCCCC)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
10.9 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the resulting mixture
CUSTOM
Type
CUSTOM
Details
collect the catalyst
WASH
Type
WASH
Details
Wash the catalyst with THF
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate
CUSTOM
Type
CUSTOM
Details
partition the residue between diethyl ether and H2O
WASH
Type
WASH
Details
Wash the combined organic solutions with aqueous HCl (0.1N) and NaHCO3 (0.1N) solutions
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent from the dried organic solution
CUSTOM
Type
CUSTOM
Details
to give a liquid
DISTILLATION
Type
DISTILLATION
Details
Distill the liquid

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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